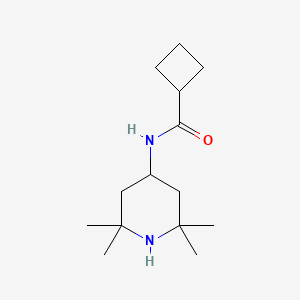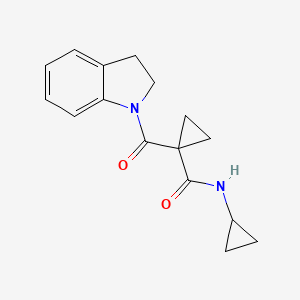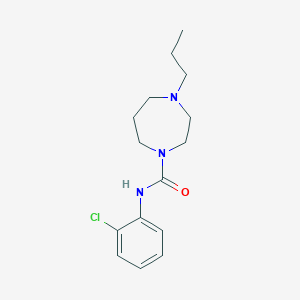
N-(2-chlorophenyl)-4-propyl-1,4-diazepane-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chlorophenyl)-4-propyl-1,4-diazepane-1-carboxamide, commonly known as clocapramine, is a synthetic compound that belongs to the class of benzodiazepines. It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, and schizophrenia.
作用机制
Clocapramine acts by binding to the benzodiazepine site on the gamma-aminobutyric acid (GABA) receptor, which enhances the inhibitory effects of GABA on the central nervous system. This results in a decrease in neuronal excitability and a reduction in anxiety, depression, and psychotic symptoms.
Biochemical and Physiological Effects
Clocapramine has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its antidepressant and anxiolytic effects. It has also been shown to decrease the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. This may contribute to its ability to reduce anxiety and depression.
实验室实验的优点和局限性
Clocapramine has several advantages for lab experiments. It has a high affinity for the benzodiazepine site on the GABA receptor, which makes it a useful tool for studying the role of the GABA receptor in various neurological and psychiatric disorders. It is also relatively easy to synthesize and purify, which makes it readily available for research purposes.
However, there are also some limitations to using clocapramine in lab experiments. It has a relatively short half-life, which can make it difficult to maintain consistent levels of the compound in animal models. It also has a relatively low potency compared to other benzodiazepines, which may limit its usefulness in certain experiments.
未来方向
There are several potential future directions for research on clocapramine. One area of interest is its potential use in the treatment of drug addiction and withdrawal symptoms. Another area of interest is its potential use in the treatment of post-traumatic stress disorder (PTSD) and other anxiety disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of clocapramine and its mechanism of action on the GABA receptor.
Conclusion
In conclusion, clocapramine is a synthetic compound with potential therapeutic applications in various neurological and psychiatric disorders. It acts by binding to the benzodiazepine site on the GABA receptor, which enhances the inhibitory effects of GABA on the central nervous system. It has been studied extensively for its anxiolytic, antidepressant, and antipsychotic properties, as well as its potential use in the treatment of drug addiction and withdrawal symptoms. Further research is needed to fully understand the potential of clocapramine in these areas and to identify new potential therapeutic applications.
合成方法
The synthesis of clocapramine involves the reaction of 2-chlorobenzoyl chloride with propylamine to form N-(2-chlorophenyl)propylamide, which is then reacted with ethyl chloroformate to yield N-(2-chlorophenyl)-4-propyl-1,4-diazepane-1-carboxamide. The purity of the compound can be enhanced by recrystallization from ethanol.
科学研究应用
Clocapramine has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic, antidepressant, and antipsychotic properties in animal models. It has also been studied for its potential use in the treatment of drug addiction and withdrawal symptoms.
属性
IUPAC Name |
N-(2-chlorophenyl)-4-propyl-1,4-diazepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN3O/c1-2-8-18-9-5-10-19(12-11-18)15(20)17-14-7-4-3-6-13(14)16/h3-4,6-7H,2,5,8-12H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYJQMJRXJCUOPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCN(CC1)C(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

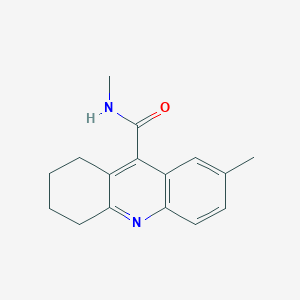
![N-[(E)-(2-chloro-7-methylquinolin-3-yl)methylideneamino]-6-methyl-4-phenylquinazolin-2-amine](/img/structure/B7528595.png)
![1-[4-[3-(2,5-Dioxopyrrolidin-1-yl)propanoylamino]phenyl]piperidine-4-carboxamide](/img/structure/B7528608.png)
![(1R,2S)-1-[(3-hydroxyphenyl)methylamino]-2,3-dihydro-1H-inden-2-ol](/img/structure/B7528617.png)
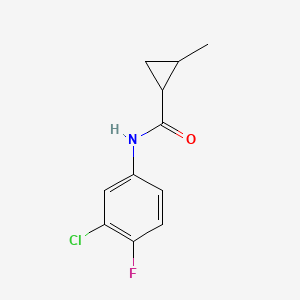

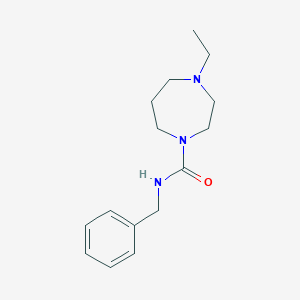
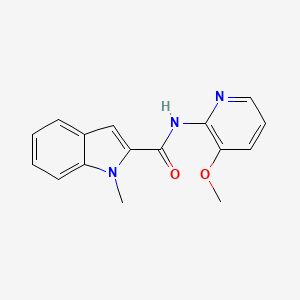
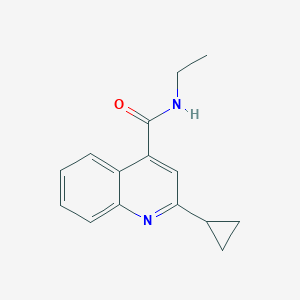
![4-(5-Methyl-2-nitrophenoxy)thieno[3,2-d]pyrimidine](/img/structure/B7528664.png)
![1-[[2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]phenyl]methyl]piperidine-3-carboxamide](/img/structure/B7528675.png)
![4-(dimethylamino)-N-[3-(dimethylamino)-2,2-dimethylpropyl]benzamide](/img/structure/B7528690.png)
